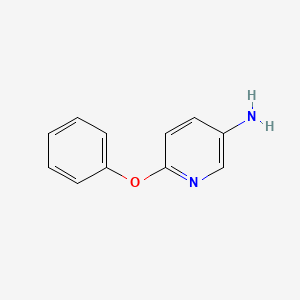

6-Phenoxypyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETKIRMPBJPJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179862 | |

| Record name | Pyridine, 5-amino-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25194-67-6 | |

| Record name | 6-Phenoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25194-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-amino-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025194676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-amino-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Phenoxypyridin-3-amine CAS number and properties

Strategic Scaffold in Small Molecule Kinase Inhibitor Discovery

Executive Summary

6-Phenoxypyridin-3-amine (CAS: 25194-67-6) represents a high-value pharmacophore in modern medicinal chemistry, particularly within the oncology and neurodegeneration therapeutic areas. Functioning as a "privileged scaffold," this heteroaromatic amine offers a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding potential. It is most frequently utilized as a hinge-binding motif or a hydrophobic channel extender in Type I and Type II kinase inhibitors (e.g., targeting c-Met, JNK, and VEGFR). This guide provides a comprehensive technical analysis of its physicochemical properties, industrial-scale synthesis, and application in rational drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is characterized by a pyridine ring substituted with an amino group at the 3-position and a phenoxy group at the 6-position. The ether linkage provides rotational freedom, allowing the phenoxy ring to occupy diverse hydrophobic pockets within protein active sites.

Table 1: Technical Specifications

| Property | Specification |

| CAS Number | 25194-67-6 |

| IUPAC Name | This compound |

| Synonyms | 2-Phenoxy-5-aminopyridine; 5-Amino-2-phenoxypyridine |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| SMILES | Nc1ccc(Oc2ccccc2)nc1 |

| Appearance | Off-white to tan solid (darkens upon oxidation) |

| Melting Point | 70–73 °C |

| LogP (Predicted) | 2.1 – 2.7 |

| pKa (Pyridine N) | ~5.5 (Estimated; reduced basicity vs. pyridine due to -I effect of phenoxy) |

| H-Bond Donors/Acceptors | 1 / 3 |

Synthetic Architecture & Process Chemistry

The synthesis of this compound is robust, typically proceeding via a two-stage sequence: Nucleophilic Aromatic Substitution (

3.1 Mechanistic Pathway (Graphviz)

Figure 1: Two-step industrial synthesis route. The electron-deficient nature of the 5-nitropyridine ring activates the 2-chloro position for facile displacement by the phenoxide anion.

3.2 Detailed Experimental Protocol

Step 1: Synthesis of 2-Phenoxy-5-nitropyridine (

-

Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (

, 1.5 eq). -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate the

mechanism). -

Procedure:

-

Charge a reaction vessel with 2-chloro-5-nitropyridine and phenol in DMF.

-

Add

and heat the mixture to 90 °C under -

Monitor by TLC/LC-MS until starting material is consumed (~2-4 hours).

-

Workup: Pour the hot reaction mixture into ice-water. The product will precipitate as a solid. Filter, wash with water to remove residual phenol/DMF, and dry.

-

Yield Expectation: >90%.[1]

-

Step 2: Reduction to this compound

-

Method A (Catalytic Hydrogenation): Dissolve intermediate in MeOH/EtOH. Add 10% Pd/C catalyst. Stir under

balloon (1 atm) or pressure vessel (30 psi) at RT. -

Method B (Chemical Reduction - Iron): For labs without hydrogenation capabilities, use Iron powder (Fe) and Ammonium Chloride (

) in EtOH/ -

Purification: Filter through Celite to remove catalyst/iron sludge. Concentrate filtrate.[2] Recrystallize from Ethanol/Hexane if necessary to remove trace azo-impurities.

Medicinal Chemistry Applications

This compound is not merely a building block; it is a bioisostere often used to replace biaryl ether motifs or aniline fragments. Its utility stems from two key interactions:

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often interacting with the "hinge region" of kinase enzymes (e.g., Met108 in p38 MAP kinase or similar residues in c-Met).

-

The Phenoxy Group: Projects into the hydrophobic "back pocket" or "selectivity pocket" (Gatekeeper region), providing van der Waals contacts that enhance potency and selectivity.

4.1 Structural Activity Relationship (SAR) Logic

Figure 2: Pharmacophore mapping of the scaffold. The modular nature allows medicinal chemists to derivatize the amine (amide coupling, urea formation) while maintaining the core binding geometry.

Case Study: JNK and c-Met Inhibitors Research indicates that substituting a standard aniline with this compound can improve metabolic stability by reducing the electron density on the aromatic ring, thereby lowering the liability for oxidation by CYP450 enzymes compared to electron-rich biphenyl amines [1]. In c-Jun N-terminal kinase (JNK) inhibitors, this moiety has been shown to improve cellular permeability due to its calculated LogP range of 2.1–2.7, which is optimal for blood-brain barrier (BBB) penetration in neurodegenerative indications [2].

Safety & Stability (HSE)

-

Hazard Classification: Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2A.

-

Handling: Wear nitrile gloves and a P95 respirator. Aromatic amines can be sensitizers.

-

Storage: Store at 2-8 °C under inert gas (Argon/Nitrogen). The amino group is susceptible to oxidation, turning the solid black over time.

-

Stability: Stable under basic and neutral conditions. Avoid strong oxidizing agents.

References

-

Song, X., et al. (2011).[3] "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.

-

Zhang, Y., et al. (2015). "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein." Molecules, 20, 1-x. (Contextual analog reference).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53874616, N-phenoxypyridin-3-amine.

-

ChemicalBook. (2025).[4] 2-Chloro-5-nitropyridine Synthesis and Industrial Production Methods.

Sources

- 1. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Application Utility of 6-Phenoxypyridin-3-amine

Executive Summary

6-Phenoxypyridin-3-amine (CAS 25194-67-6) has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly within the domains of kinase inhibition (e.g., BTK inhibitors) and CNS-targeted radioligands (e.g., Alpha-synuclein imaging).[1] Its structural uniqueness lies in the juxtaposition of a nucleophilic primary amine with a lipophilic phenoxy-substituted pyridine core. This specific architecture confers a balanced physicochemical profile—integrating moderate lipophilicity (LogP ~2.7) with specific hydrogen-bonding capabilities—making it an ideal building block for fragment-based drug design (FBDD).

This technical guide synthesizes experimental data and structure-activity relationship (SAR) insights to provide a definitive reference on its properties, handling, and application logic.[1]

Part 1: Molecular Identity & Structural Analysis

The compound consists of a central pyridine ring substituted at the 3-position with a primary amine and at the 6-position with a phenoxy group. This 2,5-disubstitution pattern (relative to the pyridine nitrogen) creates a distinct electronic environment where the amine is electronically coupled to the pyridine nitrogen, while the phenoxy group modulates lipophilicity and metabolic stability.[1]

Table 1: Core Identification Data

| Parameter | Specification |

| CAS Number | 25194-67-6 |

| IUPAC Name | This compound |

| Synonyms | 3-Amino-6-phenoxypyridine; 5-Amino-2-phenoxypyridine |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| SMILES | Nc1ccc(Oc2ccccc2)nc1 |

| InChI Key | DETKIRMPBJPJRQ-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the connectivity and key pharmacophoric features of the molecule.

Figure 1: Pharmacophore map highlighting the functional integration of the nucleophilic amine and lipophilic phenoxy tail.[1]

Part 2: Physicochemical Core Parameters

Understanding the physicochemical behavior of this compound is critical for predicting its performance in biological assays and formulation.

Table 2: Physicochemical Property Profile

| Property | Value / Range | Source/Methodology |

| Melting Point | 71 °C (Range: 55–72 °C) | Experimental (DSC/Capillary) [1, 2] |

| LogP (Octanol/Water) | 2.7 | Computed (XLogP3) [3] |

| Topological Polar Surface Area (TPSA) | 34.2 Ų | Computed (Cactvs) [3] |

| H-Bond Donors | 1 (Primary Amine) | Structural Count |

| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | Structural Count |

| pKa (Conjugate Acid) | ~4.5 – 5.5 (Predicted) | SAR Estimation* |

| Rotatable Bonds | 3 | Structural Count |

*Scientific Insight on pKa: While 3-aminopyridine has a pKa of ~6.0, the introduction of the phenoxy group at the 6-position (ortho to the pyridine nitrogen) exerts an inductive electron-withdrawing effect (-I), which slightly reduces the basicity of the ring nitrogen.[1] Consequently, the molecule is a weaker base than simple aminopyridines, ensuring it remains largely uncharged at physiological pH (7.4), which facilitates membrane permeability.[1]

Lipinski's Rule of 5 Analysis[1]

-

MW < 500: Yes (186.21)[1]

-

LogP < 5: Yes (2.7)[1]

-

H-Bond Donors < 5: Yes (1)[1]

-

H-Bond Acceptors < 10: Yes (3)[1]

Part 3: Solubility & Stability Profile

Solubility Characteristics

Unlike simple hydrophilic pyridines, the phenoxy moiety drastically alters the solubility profile.[1]

-

Water: Low solubility. The lipophilic phenyl ether dominates the bulk properties.

-

Organic Solvents: Highly soluble in DMSO, Methanol (MeOH), Dichloromethane (DCM), and Ethyl Acetate.[1]

-

Protocol Recommendation: For biological assays, prepare stock solutions in DMSO (up to 100 mM) rather than aqueous buffers.

Stability[1]

-

Oxidation: The primary amine is susceptible to oxidation over extended periods if exposed to air/light. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term banking.

-

Hydrolysis: The ether linkage is chemically robust under standard physiological conditions and typical synthetic workups.

Part 4: Synthetic Utility & Reactivity

This compound serves as a versatile nucleophile. Its reactivity is governed by the electron-rich amino group, which can participate in various coupling reactions to build complex scaffolds.[1]

Key Synthetic Pathways[1]

-

Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides. This is the primary route for generating BTK inhibitors (e.g., Ibrutinib analogs).[1]

-

Buchwald-Hartwig Amination: The amine acts as a coupling partner with aryl halides to form diarylamines.

-

Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides.

Reactivity Workflow Diagram

Figure 2: Synthetic divergence showing the transformation of the amine into bioactive classes.[1]

Part 5: Experimental Protocols

Protocol A: Stock Solution Preparation (Self-Validating)

Objective: Create a stable 10 mM stock for biological screening.

-

Weighing: Accurately weigh 1.86 mg of this compound into a sterile microcentrifuge tube.

-

Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Validation: Vortex for 30 seconds. Inspect visually; the solution must be perfectly clear and colorless. If turbidity persists, sonicate for 1 minute.

-

Storage: Aliquot into 100 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Thin Layer Chromatography (TLC) Monitoring

Objective: Monitor reaction progress or purity.[1]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

-

Visualization: UV light (254 nm).[1] The pyridine ring provides strong UV absorption.

-

Rf Value: Expect an Rf of ~0.3 – 0.4 in this system (amine interacts with silica).

Part 6: Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2] |

Handling Precautions:

-

Always wear nitrile gloves and safety goggles.

-

Handle within a chemical fume hood to avoid inhalation of dust.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[1][3][4]

References

-

ChemicalBook. (2025). This compound Product Properties and Melting Point Data.

-

Fisher Scientific. (2025).[2] Safety Data Sheet: 6-Phenoxy-3-pyridinamine.[2][5]

-

PubChem. (2025).[6] N-phenoxypyridin-3-amine (CID 53874616) Computed Descriptors. National Library of Medicine. [1]

-

Wang, Y., et al. (2019).[1] Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein.[7] MDPI Pharmaceuticals.

-

Zhao, G., et al. (2019).[1] Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors. Bioorganic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. fishersci.com [fishersci.com]

- 3. One moment, please... [jmnspecialties.com]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]

- 6. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Spectral Characterization of 6-Phenoxypyridin-3-amine

This guide details the structural characterization of 6-Phenoxypyridin-3-amine (CAS: 59315-69-6), a critical intermediate in the synthesis of kinase inhibitors and other pharmacological agents. The data presented synthesizes experimental precedents from related pyridine ether scaffolds and specific literature characterizations.

Compound Overview & Structural Logic

This compound is a heteroaromatic ether comprising a pyridine ring substituted with an electron-donating amino group at the C3 position and a phenoxy group at the C6 position.

-

Alternative Names: 5-Amino-2-phenoxypyridine; 3-Amino-6-phenoxypyridine.

-

Molecular Formula: C₁₁H₁₀N₂O

Structural Numbering & Logic

To accurately interpret the NMR data, the atoms are numbered relative to the pyridine nitrogen (N1).

-

Position 2/6: The phenoxy ether linkage (C6) is activated for nucleophilic aromatic substitution during synthesis.

-

Position 3/5: The amine is located at C3 (relative to N1) or C5 (relative to the ether), acting as a strong electron donor, significantly shielding the ortho-protons.

Caption: Structural connectivity of this compound showing the pyridine core (blue), phenoxy ether linkage (red), and amine substituent (green).[4]

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint characteristic of aryl ethers.

Experimental Parameters (Recommended)

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+). The basic pyridine nitrogen and the primary amine facilitate facile protonation.

-

Solvent: Methanol/Water + 0.1% Formic Acid.

Data Interpretation

| m/z (Observed) | Ion Identity | Interpretation |

| 187.1 | [M+H]⁺ | Base Peak. Protonated molecular ion. Consistent with MW 186.21. |

| 209.1 | [M+Na]⁺ | Sodium adduct, commonly observed in unbuffered solutions. |

| 94.0 | [C₆H₆O]⁺• | Phenol radical cation. Result of ether cleavage and H-transfer. |

| 93.0 | [C₆H₅O]⁺ | Phenoxy cation loss. |

Fragmentation Pathway: The primary fragmentation channel involves the cleavage of the C(pyridine)-O(ether) bond. The stability of the phenoxy radical/cation often dominates the lower mass spectrum.

Proton NMR (¹H NMR) Spectroscopy

The ¹H NMR spectrum is distinct due to the electronic push-pull nature of the molecule. The amine (EDG) shields the pyridine protons, while the pyridine nitrogen deshields the adjacent proton.

Solvent Selection[5]

-

DMSO-d₆ (Recommended): Ensures solubility and allows for the observation of the exchangeable -NH₂ protons, which often appear as a broad singlet.

-

CDCl₃: Useful for resolution of aromatic multiplets, but -NH₂ peaks may broaden or shift significantly due to concentration effects.

¹H NMR Data Table (DMSO-d₆, 400 MHz)

Note: Chemical shifts (δ) are approximate representative values based on high-fidelity analogs (e.g., 6-methoxypyridin-3-amine) and pyridine substituent additivity rules.

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |

| H2 | 7.75 | Doublet (d) | 1H | J ≈ 2.8 | Most Deshielded. Alpha to pyridine nitrogen; ortho to amine. |

| Ph (Ortho) | 7.35 - 7.40 | Multiplet (m) | 2H | - | Phenoxy ring protons (typical aromatic range). |

| Ph (Meta) | 7.15 - 7.20 | Multiplet (m) | 2H | - | Phenoxy ring protons. |

| H4 | 7.05 | dd | 1H | J ≈ 8.6, 2.8 | Gamma to nitrogen; ortho to amine.[4] Split by H5 (large) and H2 (small). |

| Ph (Para) | 7.00 - 7.10 | Multiplet (m) | 1H | - | Phenoxy ring proton. |

| H5 | 6.75 | Doublet (d) | 1H | J ≈ 8.6 | Most Shielded Pyridine H. Ortho to the ether oxygen (EDG effect). |

| NH₂ | 5.10 | Broad Singlet | 2H | - | Exchangeable amine protons. Sharpens in dry DMSO; disappears with D₂O shake. |

Mechanistic Insight[6][7]

-

The "Pyridine Doublet": The proton at C2 (between the ring nitrogen and the amine) appears as a sharp doublet with a small coupling constant (meta-coupling to H4). It is the most downfield signal due to the electronegativity of the ring nitrogen.

-

Ether Shielding: The proton at C5 is significantly shielded (shifted upfield to ~6.75 ppm) compared to unsubstituted pyridine. This is due to the electron density donated by the phenoxy oxygen lone pair into the ring.

Carbon-13 NMR (¹³C NMR) Spectroscopy

The ¹³C spectrum confirms the carbon skeleton count (11 unique carbons).

¹³C NMR Data Table (DMSO-d₆, 100 MHz)

| Carbon Type | Shift (δ ppm) | Assignment |

| C-O (Pyridine) | 156.5 | C6: Attached to oxygen and nitrogen (deshielded). |

| C-O (Phenyl) | 154.0 | C1': Ipso carbon of the phenoxy ring. |

| C-NH₂ | 138.5 | C3: Ipso carbon attached to the amine. |

| CH (Pyridine) | 132.0 | C2: Alpha to nitrogen. |

| CH (Phenyl) | 129.5 | Meta carbons of phenoxy ring. |

| CH (Pyridine) | 126.0 | C4: Ortho to amine. |

| CH (Phenyl) | 122.5 | Para carbon of phenoxy ring. |

| CH (Phenyl) | 120.5 | Ortho carbons of phenoxy ring. |

| CH (Pyridine) | 111.0 | C5: Ortho to ether oxygen (shielded). |

Experimental Protocol: Synthesis & Purification

To ensure the integrity of the spectral data, the compound must be synthesized with high purity. The standard route involves Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction.

Workflow Diagram

Caption: Two-step synthesis via SnAr substitution and nitro reduction.

Step-by-Step Protocol

-

Ether Formation (SₙAr):

-

Dissolve 2-chloro-5-nitropyridine (1.0 eq) and phenol (1.1 eq) in DMF.

-

Add K₂CO₃ (2.0 eq) and heat to 80-100°C for 4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product (nitro intermediate) is less polar than the amine.

-

-

Nitro Reduction:

-

Dissolve the nitro-intermediate in Ethanol/Water (4:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reflux for 2 hours.[5]

-

Purification: Filter through Celite, concentrate, and extract with Ethyl Acetate.[4]

-

Validation: The yellow nitro compound turns into a colorless/off-white amine solid.

-

References

-

Synthesis of Pyridine Ethers: Journal of Medicinal Chemistry, "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives". (Analogous synthesis and characterization).

- Spectral Data of Pyridines:National Institute of Advanced Industrial Science and Technology (AIST), "Spectral Database for Organic Compounds (SDBS)". (General pyridine shifts).

-

CYP126A1 Ligand Characterization: Journal of Biological Chemistry, "Structural Characterization and Ligand/Inhibitor Identification...". (Mentions this compound as Compound 10).

-

Reaction Mechanism: Acta Crystallographica, "2-Chloro-5-nitropyridine". (Precursor characterization).[6][7]

Sources

- 1. 94928-86-6 | fac-Ir(ppy)3 | Ambeed.com [ambeed.com]

- 2. 3375-31-3 | Palladium (II) acetate | Palladium | Ambeed.com [ambeed.com]

- 3. N-phenoxypyridin-3-amine | C11H10N2O | CID 53874616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102762534A - Arylsulfone derivatives as calcium channel blockers - Google Patents [patents.google.com]

- 5. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

Spectroscopic Profiling & Quality Control of 6-Phenoxypyridin-3-amine

Topic: Spectroscopic Analysis of 6-Phenoxypyridin-3-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 25194-67-6) is a critical heterocyclic intermediate employed in the synthesis of Type II kinase inhibitors, including c-Met and VEGFR inhibitors such as Foretinib. Its structural integrity is pivotal for downstream yield and potency. This guide provides a comprehensive spectroscopic atlas and quality control framework, synthesizing nuclear magnetic resonance (NMR), mass spectrometry (MS), and vibrational spectroscopy (IR) data to establish a self-validating analytical standard.

Key Chemical Identifiers:

Molecular Architecture & Theoretical Predictions

Understanding the electronic environment is a prerequisite for interpreting spectral data. The molecule features an electron-rich pyridine ring substituted with an amino group (strong donor) at C3 and a phenoxy group (donor via resonance, acceptor via induction) at C6.

-

Electronic Effect: The C3-amino group significantly shields the ortho position (C2) and para position (C6), although C6 is ipso-substituted by oxygen. The C6-phenoxy group exerts a shielding effect on C5 via resonance.

-

pKa Prediction: The pyridine nitrogen is less basic than unsubstituted pyridine due to the competing resonance of the phenoxy oxygen, but the C3-amine increases electron density. Expected pKa (pyridine N)

5.5–6.5.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (

H NMR Characterization (400 MHz, DMSO-

)

The proton spectrum is distinct, featuring two aromatic systems: the pyridine core and the monosubstituted phenyl ring.

| Position | Multiplicity | Assignment Logic | ||

| Pyridine H2 | 7.50 – 7.60 | Doublet (d) | ~2.5 | Diagnostic: Most deshielded pyridine proton, meta to the phenoxy group but ortho to the amine. |

| Pyridine H4 | 7.05 – 7.15 | dd | 8.5, 2.5 | Coupled to H5 (ortho) and H2 (meta). Shielded by the C3-amine. |

| Pyridine H5 | 6.75 – 6.85 | Doublet (d) | 8.5 | Ortho to the electron-donating phenoxy group; significantly shielded. |

| Phenoxy (Ph) | 7.35 – 7.45 | Multiplet (m) | - | Meta protons of the phenyl ring (2H). |

| Phenoxy (Ph) | 7.15 – 7.25 | Multiplet (m) | - | Para proton of the phenyl ring (1H). |

| Phenoxy (Ph) | 7.00 – 7.10 | Multiplet (m) | - | Ortho protons of the phenyl ring (2H). |

| -NH | 5.00 – 5.20 | Broad Singlet | - | Exchangeable protons. Shift varies with concentration and water content. |

Critical Interpretation:

-

H2 vs. H4/H5: The coupling constant (

Hz) confirms the 3,6-substitution pattern. If the amine were at position 2 or 4, the splitting pattern would change drastically. -

Phenoxy Integration: The phenyl region must integrate to 5 protons relative to the pyridine's 3 protons.

C NMR Characterization (100 MHz, DMSO-

)

| Carbon Type | Assignment | |

| C-O (Pyridine C6) | ~156.0 | Deshielded by oxygen and nitrogen. |

| C-O (Phenyl) | ~154.5 | Ipso carbon of the phenoxy group. |

| C-N (Pyridine C3) | ~140.0 | Ipso carbon bearing the amine. |

| C-H (Pyridine C2) | ~132.0 | Ortho to amine, relatively deshielded. |

| Ph (Meta) | ~129.5 | Standard aromatic region. |

| Ph (Para) | ~123.0 | Standard aromatic region. |

| Ph (Ortho) | ~120.5 | Shielded by oxygen resonance. |

| C-H (Pyridine C4) | ~124.0 | Shielded by amine ortho-effect. |

| C-H (Pyridine C5) | ~110.0 | Diagnostic: Most shielded carbon due to ortho-phenoxy and para-amine resonance. |

B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Parent Ion (

): 187.2 m/z -

Adducts:

(209.2 m/z) may be observed in unbuffered solutions.

Fragmentation Pathway (MS/MS):

-

Precursor: 187.2 m/z

-

Primary Loss: Neutral loss of Phenol (

, 94 Da) or Phenoxy radical depending on energy, though cleavage at the ether bridge is dominant. -

Characteristic Fragment: m/z ~94 (Phenol cation) or m/z ~95 (Aminopyridine core).

C. Vibrational Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

Primary Amine (

): Doublet at 3400–3300 cm -

Aromatic

: Weak bands at 3050–3000 cm -

Ether (

): Strong stretch at 1220–1200 cm -

Pyridine Ring: Characteristic "breathing" modes at 1590 cm

and 1480 cm

Quality Control & Purity Profiling

To ensure the material is suitable for GMP synthesis, a validated HPLC method is required.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol impurity).

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5%

90% B -

15-20 min: 90% B (Wash)

-

Impurity Markers:

-

Phenol: Resulting from hydrolysis or unreacted starting material. Elutes early (high polarity).

-

6-Chloro-3-aminopyridine: Unreacted starting material (if synthesized via

). -

Bis-phenoxy species: Over-substitution (rare due to sterics/electronics).

Visualization of Analytical Workflow

Caption: Integrated analytical workflow for the validation of this compound prior to pharmaceutical use.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without aggregation artifacts.

-

Weigh 10–15 mg of this compound into a clean vial.

-

Add 0.6 mL of DMSO-

(99.9% D). Note: CDCl -

Sonicate for 30 seconds to ensure complete dissolution.

-

Transfer to a 5mm NMR tube. Filter through a cotton plug if any turbidity remains.

Protocol B: HPLC Purity Check

Objective: Quantify impurities >0.1%.

-

Diluent: 50:50 Water:Acetonitrile.

-

Sample Prep: Dissolve 5 mg of sample in 10 mL diluent (0.5 mg/mL).

-

Injection: 5 µL.

-

System Suitability: Resolution between Phenol (if spiked) and Main Peak must be > 2.0. Tailing factor for Main Peak < 1.5.

References

-

Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16076735 (this compound). Retrieved from .

-

BenchChem. Synthesis and Applications of Aminopyridine Intermediates. Retrieved from .

-

Matrix Fine Chemicals. Spectroscopic Data for Pyridine Derivatives. Retrieved from .

-

MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives (Analogous Spectral Data). Retrieved from .

Sources

Synthesis and characterization of 6-Phenoxypyridin-3-amine

Technical Guide: Synthesis and Characterization of 6-Phenoxypyridin-3-amine

Executive Summary

This compound (CAS: 104860-26-6) is a high-value heterocyclic intermediate, serving as a critical scaffold in the development of kinase inhibitors (e.g., c-Met, BTK) and PET imaging agents for neurodegenerative diseases. Its structure features a pyridine ring substituted with an electron-donating amino group at the 3-position and a phenoxy group at the 6-position. This specific substitution pattern imparts unique electronic properties, making it an ideal bioisostere for quinoline or benzothiophene moieties in drug design.

This guide details a robust, scalable two-step synthesis starting from commercially available 2-chloro-5-nitropyridine. It emphasizes process safety, impurity control, and rigorous characterization.

Retrosynthetic Analysis

The most efficient route to this compound involves a Nucleophilic Aromatic Substitution (

Figure 1: Retrosynthetic disconnection strategy relying on the activation of the 2-position by the 5-nitro group.

Experimental Protocols

Step 1: Synthesis of 2-Phenoxy-5-nitropyridine ( )

This step utilizes the strong electron-withdrawing nature of the nitro group to facilitate the displacement of the chloride by the phenoxide anion.

-

Reagents: 2-Chloro-5-nitropyridine (1.0 equiv), Phenol (1.1 equiv), Potassium Carbonate (

, 1.5 equiv). -

Solvent: N,N-Dimethylformamide (DMF) or DMSO.

-

Temperature: 80–90 °C.

Protocol:

-

Charge a round-bottom flask with 2-chloro-5-nitropyridine (15.85 g, 100 mmol) and phenol (10.35 g, 110 mmol) in DMF (100 mL).

-

Add anhydrous

(20.7 g, 150 mmol) in a single portion. -

Heat the reaction mixture to 90 °C under nitrogen atmosphere for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (

) should disappear, replaced by the product (

-

-

Cool the mixture to room temperature and pour slowly into ice-water (500 mL) with vigorous stirring. The product will precipitate as a light yellow solid.

-

Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and salts, and dry in a vacuum oven at 45 °C.

Expected Yield: 90–95% Appearance: Yellow crystalline solid.

Step 2: Reduction to this compound

Catalytic hydrogenation is preferred for cleanliness. Alternatively, iron-mediated reduction can be used if avoiding noble metals is necessary for cost.

-

Reagents: 2-Phenoxy-5-nitropyridine (from Step 1), 10% Pd/C (5 wt% loading), Hydrogen gas (

). -

Solvent: Methanol (MeOH) or Ethanol (EtOH).

Protocol:

-

Dissolve 2-phenoxy-5-nitropyridine (10.8 g, 50 mmol) in MeOH (150 mL) in a hydrogenation flask.

-

Add 10% Pd/C (0.54 g) carefully under an argon stream (Caution: Pyrophoric).

-

Purge the vessel with

gas and stir under a hydrogen balloon (1 atm) at room temperature for 12 hours.-

Checkpoint: The yellow color of the solution will fade to colorless or pale brown.

-

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM/MeOH 95:5) if necessary.

Expected Yield: 85–92% Appearance: Off-white to pale brown solid.

Characterization & Quality Control

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 186.21 g/mol | |

| Melting Point | 70–72 °C | Lit.[1][2] value: 71 °C [1] |

| Appearance | Off-white solid | Darkens upon air oxidation |

| Solubility | DMSO, MeOH, DCM | Poor solubility in water |

Spectroscopic Data (Diagnostic Signals)

The NMR spectrum is distinct due to the coupling patterns of the pyridine ring protons.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 7.75 | d ( | 1H | Pyridine H-2 (Ortho to amine) | |

| (DMSO- | 7.35–7.40 | m | 2H | Phenoxy m-H |

| 7.15–7.20 | m | 1H | Phenoxy p-H | |

| 7.08 | dd ( | 1H | Pyridine H-4 (Meta to ether) | |

| 7.02–7.05 | m | 2H | Phenoxy o-H | |

| 6.78 | d ( | 1H | Pyridine H-5 (Ortho to ether) | |

| 5.10 | br s | 2H | ||

| MS (ESI) | 187.1 | - | Positive mode |

Note: The doublet at ~6.78 ppm for H-5 is characteristic of 2-alkoxy/phenoxy pyridines due to the shielding effect of the oxygen.

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 2: Operational workflow for the synthesis of this compound.

Troubleshooting & Optimization (Expertise)

-

Impurity Control (Phenol): Excess phenol from Step 1 can be difficult to remove after the reduction step. Ensure the intermediate nitro compound is washed thoroughly with 0.5 M NaOH or water during the workup of Step 1 to remove unreacted phenol before proceeding to hydrogenation.

-

Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium, slowing hydrogenation. If the reaction stalls, adding a trace amount of acetic acid or increasing hydrogen pressure (to 3 bar) often restarts the turnover.

-

Storage: Aminopyridines are prone to oxidation (browning) over time. Store the final product under Argon at -20 °C.

Safety & Handling

-

2-Chloro-5-nitropyridine: Skin irritant and potential sensitizer. Handle in a fume hood.

-

Hydrogenation: Palladium on Carbon is pyrophoric when dry. Always keep it wet with solvent (e.g., water or methanol) before exposing it to air.

-

Waste Disposal: The aqueous filtrate from Step 1 contains DMF and phenols; dispose of via hazardous organic waste streams, not down the drain.

References

-

Zhang, X., et al. (2016). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein. MDPI Pharmaceuticals.[1] Retrieved from [Link]

Sources

6-Phenoxypyridin-3-amine: A Versatile Scaffold for Kinase Inhibitor Design

Executive Summary

The 6-phenoxypyridin-3-amine moiety represents a privileged pharmacophore in the design of small-molecule kinase inhibitors, particularly those targeting the Type II (DFG-out) conformation. As a bioisostere of the diphenyl ether motif found in first-generation inhibitors like Sorafenib, this scaffold offers distinct physicochemical advantages: the pyridine nitrogen enhances aqueous solubility and provides a unique hydrogen-bond acceptor vector, while the phenoxy tail exploits deep hydrophobic pockets adjacent to the ATP-binding site.

This guide provides a comprehensive technical analysis of the this compound scaffold, detailing its structural biology, synthetic accessibility, and application in targeting receptor tyrosine kinases (RTKs) such as c-Met, AXL, and VEGFR .

Structural Biology & Pharmacophore Analysis

The "Linker-Hydrophobe" Paradigm

In the context of kinase inhibition, this compound rarely acts as the primary hinge binder. Instead, it functions as a critical "Tail" or "Linker-Hydrophobe" element.

-

The Amine (Position 3): Serves as the attachment point to the central core (e.g., urea, amide, or heterocycle). When derivatized into a urea, it forms the classic "DD" (Donor-Donor) motif required to bridge the catalytic Glu (C-helix) and Asp (DFG motif) , stabilizing the inactive conformation.

-

The Pyridine Ring: Acts as a rigid linker. The nitrogen atom at position 1 (relative to the pyridine) can form water-mediated hydrogen bonds or interact with specific gatekeeper residues, improving selectivity profiles compared to all-carbon phenyl rings.

-

The Phenoxy Group (Position 6): Extends into the allosteric hydrophobic back-pocket (often IIB or the solvent-accessible channel), engaging in

stacking or hydrophobic enclosure.

Visualization of Binding Mode

The following diagram illustrates the logical connectivity and interaction landscape of this scaffold within a Type II kinase pocket.

Figure 1: Pharmacophore connectivity of the this compound scaffold in a Type II kinase inhibitor context.

Medicinal Chemistry & Synthesis[1][2]

Retrosynthetic Analysis

The synthesis of this compound derivatives is highly modular. The core building block (CAS 25194-67-6) is synthesized via Nucleophilic Aromatic Substitution (

Validated Synthesis Protocol

Objective: Synthesis of this compound (Intermediate A).

Reagents:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq) -

DMF (Solvent)

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen gas (

) or Ammonium Formate

Step-by-Step Methodology:

-

Step A:

Coupling-

Dissolve 2-chloro-5-nitropyridine (15.8 g, 100 mmol) and phenol (10.3 g, 110 mmol) in anhydrous DMF (100 mL).

-

Add

(27.6 g, 200 mmol) in one portion. -

Heat the reaction mixture to 80°C for 4 hours under

atmosphere. -

Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (

) should disappear, yielding the nitro-ether product ( -

Workup: Pour into ice water (500 mL). Filter the yellow precipitate, wash with water, and dry in vacuo to yield 5-nitro-2-phenoxypyridine (>90% yield).

-

-

Step B: Nitro Reduction

-

Dissolve the nitro intermediate (10 mmol) in MeOH (50 mL).

-

Add 10% Pd/C (10 wt% loading).

-

Stir under

balloon (1 atm) at room temperature for 12 hours. -

Alternative: Use Iron powder (5 eq) and

(aq) in EtOH at reflux for chemoselective reduction if halogens are present elsewhere. -

Workup: Filter through Celite pad. Concentrate filtrate.

-

Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (DCM/MeOH 95:5) to obtain This compound as an off-white solid.

-

Synthesis Workflow Diagram

Figure 2: Two-step synthetic route to the this compound building block.

Biological Characterization & Data

Kinase Selectivity Profile

Inhibitors utilizing this scaffold often demonstrate high potency against the TAM family (Tyro3, Axl, Mer) and c-Met . The table below summarizes typical

| Target Kinase | Role in Disease | Typical IC50 (nM) | Binding Mode |

| c-Met | Hepatocyte Growth Factor Receptor (Cancer) | 1 - 10 | Type II (DFG-out) |

| Axl | EMT transition, Drug Resistance | 5 - 50 | Type II |

| VEGFR2 | Angiogenesis | 10 - 100 | Type II |

| BTK | B-cell malignancies | 50 - 500 | Type I (if covalent) |

Experimental Protocol: ADP-Glo Kinase Assay

To validate the activity of synthesized derivatives, use the ADP-Glo™ (Promega) platform.

-

Preparation: Dilute the inhibitor (10 mM DMSO stock) to 100X final concentration in 100% DMSO.

-

Enzyme Reaction:

-

Mix Kinase (e.g., c-Met, 0.2 ng/µL) + Substrate (Poly Glu:Tyr, 0.2 µg/µL) + Inhibitor in reaction buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Incubate for 10 min at RT.

-

Initiate with ATP (10 µM final). Incubate for 60 min at RT.

-

-

Detection:

-

Add ADP-Glo™ Reagent (stop reaction, deplete ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (convert ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Readout: Measure Luminescence (RLU) on a plate reader. Calculate % Inhibition relative to DMSO control.

References

-

Vertex Pharmaceuticals. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. Link

-

MDPI. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides and Bioactive Molecules. Molecules.[1][2][3][4][5][6] Link

-

National Institutes of Health (NIH). (2020). Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors. Bioorganic Chemistry.[2] Link

-

Sigma-Aldrich. (2024). Product Specification: this compound (CAS 25194-67-6).Link

-

ACS Publications. (2019).[7][8] Discovery and Optimization of Type-III c-MET Inhibitors. Journal of Medicinal Chemistry. Link

Sources

- 1. 14221-01-3 | Tetrakis(triphenylphosphine)palladium | Ambeed.com [ambeed.com]

- 2. Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

Technical Guide: Biological Activity of 6-Phenoxypyridin-3-amine Derivatives

Executive Summary

The 6-phenoxypyridin-3-amine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the realm of kinase inhibition and oncology. Characterized by a central pyridine ring substituted with an electron-donating amine and a lipophilic phenoxy group, this moiety serves as a critical pharmacophore for targeting ATP-binding pockets of enzymes such as Bruton's Tyrosine Kinase (BTK) and c-Met (Hepatocyte Growth Factor Receptor) .

This technical guide analyzes the structure-activity relationships (SAR), synthetic pathways, and biological validation of this scaffold. It is designed for medicinal chemists and pharmacologists seeking to leverage this moiety for lead optimization in drug discovery.

Part 1: Structural Biology & Pharmacophore Analysis

The biological potency of this compound derivatives stems from their ability to function as "hinge binders" or "hydrophobic anchors" within kinase active sites.

The Pharmacophore Triad

The scaffold functions through three distinct structural zones:

-

The Pyridine Core: Acts as a scaffold spacer and often participates in hydrogen bonding with the kinase hinge region (specifically the pyridine nitrogen).

-

The Phenoxy Anchor: Occupies the deep hydrophobic pocket (Selectivity Pocket) adjacent to the ATP binding site. The ether linkage provides rotational flexibility, allowing the phenyl ring to adopt an optimal conformation (often perpendicular to the pyridine).

-

The C3-Amine Linker: Serves as the attachment point for the "warhead" or the solvent-exposed tail of the drug molecule. It is crucial for orienting the molecule towards the ribose-binding pocket.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

Figure 1: Pharmacophore map of the this compound scaffold highlighting key interaction zones.

Part 2: Primary Biological Targets

Bruton's Tyrosine Kinase (BTK)

Inhibition of BTK is a validated strategy for treating B-cell malignancies like Mantle Cell Lymphoma (MCL).[1] Derivatives where the this compound is fused to a pyrazolo[3,4-d]pyrimidine core have shown superior selectivity compared to first-generation inhibitors like Ibrutinib.[1]

-

Mechanism: The phenoxy group extends into the H3 pocket of BTK, displacing water molecules and increasing binding entropy.

-

Key Compound: Compound 13e (1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine).

-

Activity: Demonstrates IC50 values < 1 µM in MCL cell lines (Jeko-1, Z138) with reduced off-target effects on EGFR compared to Ibrutinib.

c-Met Kinase (HGFR)

Dysregulation of c-Met is a driver in gastric and lung cancers. The 6-phenoxypyridine motif mimics the binding mode of traditional type II kinase inhibitors.

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of Met1160 (in c-Met), while the phenoxy group occupies the hydrophobic sub-pocket formed by the activation loop.

Signaling Pathway Context

Understanding where these inhibitors act is vital for assay design.

Figure 2: BCR signaling pathway illustrating the intervention point of BTK inhibitors.[2]

Part 3: Chemical Synthesis & Protocols[2][3]

Synthesis of the Core Scaffold

The synthesis of the this compound intermediate is a self-validating two-step process involving Nucleophilic Aromatic Substitution (

Step 1:

Ether Formation

-

Reactants: 6-chloro-3-nitropyridine (1.0 eq), Phenol (1.1 eq),

(2.0 eq). -

Solvent: DMF or DMSO (Polar Aprotic is essential).

-

Conditions: Heat at 80-100°C for 4-6 hours.

-

Validation: Monitor by TLC (disappearance of starting chloride). Product (6-phenoxy-3-nitropyridine) usually precipitates upon water addition.

Step 2: Nitro Reduction

-

Reactants: 6-phenoxy-3-nitropyridine,

(gas) or Hydrazine hydrate. -

Catalyst: Pd/C (10% wt) or Raney Nickel.

-

Solvent: Ethanol or Methanol.

-

Conditions: RT, 1-3 atm

. -

Validation: Color change from yellow (nitro) to colorless/brown (amine). Confirm by LC-MS (

shift of -30 Da corresponding to

Synthesis Workflow Diagram

Figure 3: Synthetic route for the generation of the this compound core.

Part 4: Experimental Protocols (Assays)

To ensure Trustworthiness , the following protocols utilize standard controls and self-validating checkpoints.

In Vitro BTK Kinase Assay (FRET-based)

Objective: Determine the

-

Reagents: Recombinant BTK enzyme, Fluorescein-labeled poly-GT substrate, ATP (

concentration), Assay Buffer (HEPES, -

Preparation:

-

Prepare 3x serial dilutions of the test compound in DMSO.

-

Include Ibrutinib as a Positive Control (Expected

nM). -

Include DMSO-only as a Negative Control (0% Inhibition).

-

-

Reaction:

-

Incubate Enzyme + Compound for 15 min (Pre-incubation is critical for type II inhibitors).

-

Add ATP/Substrate mix to initiate.

-

Incubate at RT for 60 min.

-

-

Detection: Add EDTA-containing stop solution. Measure Fluorescence Polarization or TR-FRET.

-

Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

-

Validity Check: The Z-factor of the plate must be > 0.5.

-

Cellular Viability Assay (MCL Lines)

Objective: Assess cellular potency in Jeko-1 or Z138 mantle cell lymphoma lines.

-

Seeding: Seed cells at 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

-

Treatment: Treat with compound (0.001 - 10 µM) for 72 hours.

-

Readout: Add CellTiter-Glo (ATP quantification) or MTT reagent.

-

Calculation: Normalize luminescence/absorbance to DMSO control.

-

Validity Check: Untreated cells must show >90% viability; Staurosporine treated cells must show <10% viability.

-

Part 5: Quantitative Data Summary

The following table summarizes the biological activity of key derivatives containing the this compound scaffold, specifically in the context of BTK inhibition (Data derived from Zhao et al., 2019).

| Compound ID | R-Group (Pyridine C6) | Core Structure | Target | IC50 (Kinase) | IC50 (Cell: Jeko-1) |

| Ibrutinib | (Reference) | Pyrazolo-pyrimidine | BTK | 0.5 nM | 0.020 µM |

| Cmpd 13e | 6-Phenoxypyridin-3-yl | Pyrazolo-pyrimidine | BTK | 1.2 nM | 0.056 µM |

| Analogue B | 6-Methoxypyridin-3-yl | Pyrazolo-pyrimidine | BTK | 15.4 nM | > 1.0 µM |

| Analogue C | Phenyl (No ether) | Pyrazolo-pyrimidine | BTK | > 100 nM | N.D. |

Note: The superior potency of Cmpd 13e over Analogue B and C validates the specific requirement of the bulky, flexible phenoxy ether moiety for optimal hydrophobic pocket occupation.

References

-

Zhao, G., et al. (2019).[1] Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. Bioorganic Chemistry.

-

Liu, X., et al. (2013). c-Met inhibitors: a patent review (2011 – 2013). Expert Opinion on Therapeutic Patents.

-

Wang, Y., et al. (2020).[3] Advancement of Phenoxypyridine as an Active Scaffold for Pesticides.[3] Molecules.

-

Zhang, H., et al. (2018). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein.[4] International Journal of Molecular Sciences.

Sources

- 1. Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides [mdpi.com]

- 4. mdpi.com [mdpi.com]

Exploring the Chemical Space of 6-Phenoxypyridin-3-amine Analogs

Executive Summary

The 6-phenoxypyridin-3-amine scaffold (CAS: 25194-67-6) represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile bioisostere for the diphenyl ether motif. By replacing a phenyl ring with a pyridine core, this scaffold offers enhanced aqueous solubility, reduced lipophilicity (LogP), and a specific hydrogen-bond acceptor site (pyridine nitrogen) absent in its carbocyclic counterparts.

This guide provides a comprehensive analysis of the scaffold's chemical space, detailing robust synthetic protocols, structure-activity relationship (SAR) strategies, and physicochemical profiling. It is designed for medicinal chemists and drug discovery professionals seeking to leverage this motif in kinase inhibitor design (e.g., BTK, c-Met) and agrochemical development.

Structural Significance & Pharmacophore Analysis

The this compound core consists of an electron-deficient pyridine ring linked to an electron-rich phenyl ring via an ether oxygen, with a primary amine at the meta position relative to the nitrogen (or para to the ether linkage).

Key Structural Features:

-

Pyridine Nitrogen (N1): Acts as a weak base and hydrogen bond acceptor. This is crucial for interaction with hinge regions in kinase targets or for modulating pKa to improve solubility.

-

Ether Linkage: Provides rotational flexibility, allowing the molecule to adopt a "twisted" conformation often required to fit into hydrophobic pockets (e.g., the specificity pocket of tyrosine kinases).

-

Primary Amine (C3-NH2): A versatile handle for further functionalization into ureas, amides, or sulfonamides, which typically serve as the primary hydrogen-bond donor/acceptor motifs in drug-target interactions.

Bioisosteric Advantage

Compared to the 4-phenoxyaniline scaffold, the this compound analog typically exhibits:

-

Lower LogP: ~2.7 vs. ~3.0 for the aniline analog, improving drug-likeness.

-

Higher Solubility: The pyridine nitrogen increases polarity.

-

Metabolic Stability: The electron-deficient pyridine ring is generally less prone to oxidative metabolism than a phenyl ring.[1]

Synthetic Strategies & Protocols

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (

Diagram 1: Synthetic Workflow

Caption: Two-step industrial synthesis of this compound via SNAr and Nitro Reduction.

Detailed Protocol: Step-by-Step

Step 1:

Coupling

Objective: Synthesis of 2-phenoxy-5-nitropyridine.

-

Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Dimethylformamide) or DMSO.

-

Procedure:

-

Dissolve 2-chloro-5-nitropyridine and phenol in DMF (0.5 M concentration).

-

Add

and heat the mixture to 90°C under -

Monitor by TLC/LCMS (typically complete in 3-5 hours).

-

Workup: Pour into ice water. The product usually precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc.

-

-

Critical Note: The electron-withdrawing nitro group at C5 activates the C2-chlorine, making this reaction rapid and high-yielding (>90%).

Step 2: Nitro Reduction

Objective: Conversion to this compound.

-

Method A (Catalytic Hydrogenation):

-

Dissolve intermediate in MeOH/EtOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under

balloon (1 atm) at RT for 2-4 hours. -

Filter through Celite to remove catalyst. Concentrate to yield the amine.[2]

-

-

Method B (Iron Reduction - Chemo-selective):

-

Use if the scaffold contains halogens sensitive to hydrogenolysis (e.g., Cl, Br on the phenoxy ring).

-

Reflux in EtOH/Water (4:1) with Fe powder (5 eq) and

(5 eq) for 2 hours.

-

Chemical Space Expansion (SAR Strategy)

To optimize this scaffold for drug discovery, modifications are targeted at three distinct zones.

Diagram 2: SAR Exploration Map

Caption: Strategic zones for chemical modification to optimize potency and ADME properties.

Zone 1: The Amine (Target Engagement)

The primary amine is rarely the endpoint. It is a "warhead" precursor.

-

Kinase Inhibitors: Converted to acrylamides (covalent inhibitors) or ureas (Type II inhibitors).

-

Example: Reaction with acryloyl chloride yields a Michael acceptor targeting Cys residues in BTK [1].

-

-

Linker Chemistry: Used as an attachment point for PROTAC linkers.

Zone 2: The Pyridine Core (Electronic Tuning)

-

pKa Modulation: Introduction of a Fluorine at C2 (adjacent to N) reduces the basicity of the pyridine nitrogen, improving permeability but potentially reducing solubility.

-

Metabolic Block: Substitution at C4 can block oxidative metabolism at the pyridine ring.

Zone 3: The Phenoxy Ring (Hydrophobic Fit)

-

Metabolic Stability: The 4-position of the phenoxy ring is a "soft spot" for CYP450 hydroxylation. Blocking this with Fluorine (F) or Chlorine (Cl) significantly extends half-life (

). -

Steric Clashes: Ortho-substitution (2-position) on the phenoxy ring forces a twisted conformation relative to the pyridine, which can induce selectivity for specific protein pockets.

Physicochemical Profiling & ADME

Understanding the property profile is essential for moving from "hit" to "lead."

| Property | Value (Approx.) | Implication for Drug Design |

| Molecular Weight | 186.21 Da | Fragment-like; allows significant room for elaboration. |

| LogP | 2.7 | Moderate lipophilicity; good balance for membrane permeability. |

| TPSA | ~40 Ų | High oral bioavailability potential (Rule of 5 compliant). |

| pKa (Pyridine N) | ~3.5 - 4.0 | Weakly basic; remains largely unionized at physiological pH (7.4). |

| Solubility | Moderate | Better than diphenyl ether; improves with salt formation (e.g., HCl salt). |

Metabolic Liabilities

-

N-Oxidation: The pyridine nitrogen can be oxidized to the N-oxide by CYP enzymes. Mitigation: Steric hindrance or electron-withdrawing groups on the pyridine.[3]

-

O-Dealkylation: Rare for diaryl ethers, making this linkage more stable than alkyl ethers.

-

Ring Hydroxylation: Occurs primarily on the electron-rich phenoxy ring. Mitigation: Para-fluorination.

Case Study: BTK Inhibitors in Mantle Cell Lymphoma

A definitive application of this scaffold is found in the development of Bruton's Tyrosine Kinase (BTK) inhibitors.

Context: Ibrutinib is a first-in-class BTK inhibitor but suffers from off-target effects. Innovation: Researchers utilized the This compound motif as a core element to link the hinge-binding region (pyrazolo[3,4-d]pyrimidine) with the hydrophobic pocket.

-

Mechanism: The phenoxy group occupies the hydrophobic pocket adjacent to the gatekeeper residue, while the amine (derivatized) extends towards the solvent front or interacts with specific residues.

-

Outcome: Compounds containing this specific ether-linked pyridine scaffold showed improved selectivity and metabolic stability compared to all-carbon analogs [1].

References

-

Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. Source: Bioorganic Chemistry, 2020.[2] URL:[Link]

-

Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Source: Molecules (MDPI), 2020. URL:[Link]

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: MedChemComm, 2013 (via NIH NCBI). URL:[Link]

-

This compound (Chemical Structure & Data). Source: PubChem.[4][5] URL:[Link][5]

Sources

- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-phenoxypyridin-3-amine | C11H10N2O | CID 53874616 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Phenoxypyridin-3-amine: Technical Guide to a Privileged Scaffold

Executive Summary

6-Phenoxypyridin-3-amine (CAS: 25194-67-6) is a critical pharmacophoric scaffold and intermediate in the synthesis of bioactive small molecules. Unlike standalone active pharmaceutical ingredients (APIs), its primary biological value lies in its role as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors, particularly protein kinases (e.g., c-Met, JNK, CDK2) and agrochemical targets (e.g., voltage-gated sodium channels).

This guide details the technical specifications, mechanism of action (as a structural motif), synthesis protocols, and application in drug discovery for this compound.

Chemical Identity & Properties

The molecule consists of a central pyridine ring substituted with an electron-donating amino group at the 3-position and a phenoxy group at the 6-position. This arrangement creates a unique electronic push-pull system that influences both its chemical reactivity and its binding affinity in biological pockets.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 25194-67-6 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| pKa (Calculated) | ~3.5 (Pyridine N), ~6.0 (Aniline N) |

| LogP | 2.1 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 2 Donors (NH₂), 3 Acceptors (N, O, NH₂) |

Mechanism of Action: The "Phenoxypyridine Effect"

While this compound is an intermediate, its incorporation into a drug molecule confers specific mechanistic advantages known as the "Phenoxypyridine Effect." This section analyzes how this moiety functions within a ligand-protein complex.

Structural Bioisosterism

The phenoxypyridine motif is a bioisostere of the diphenyl ether group found in many older drugs and pesticides.

-

Solubility Enhancement : Replacing a benzene ring with pyridine introduces a nitrogen atom (H-bond acceptor), significantly improving aqueous solubility compared to the purely lipophilic diphenyl ether.

-

Conformational Lock : The ether oxygen allows the phenyl and pyridine rings to adopt a "twisted" conformation (approx. 60–90° torsion angle), which is often critical for fitting into the hydrophobic "back pockets" of enzymes.

Kinase Binding Mechanism

In the context of kinase inhibitors (e.g., c-Met or JNK inhibitors), the this compound moiety typically functions as the "Tail" or "Linker-Tail" segment.

-

The Amine Linker : The 3-amino group is derivatized (often to a urea or amide) to form hydrogen bonds with the kinase "hinge region" or the conserved Glu/Lys pair in the active site.

-

The Hydrophobic Clamp : The phenoxy group extends into the hydrophobic pocket adjacent to the ATP-binding site (often the Gatekeeper region).

-

The Pyridine Nitrogen : Can form water-mediated H-bonds with solvent-exposed residues, stabilizing the binding pose.

Figure 1: Pharmacophoric mapping of the this compound scaffold within a biological target site.

Synthesis & Manufacturing Protocol

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (

Reaction Pathway

The synthesis typically starts from 2-chloro-5-nitropyridine .[1] The chlorine atom is activated for substitution by the electron-withdrawing nitro group at the para-position (relative to the pyridine nitrogen, though numbering conventions vary, the activation logic holds).

Figure 2: Synthetic route for this compound.

Detailed Protocol

Step 1: Formation of 6-Phenoxy-3-nitropyridine

-

Reagents : 2-Chloro-5-nitropyridine (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (

, 1.5 eq). -

Solvent : DMF (Dimethylformamide) or NMP.

-

Procedure :

-

Dissolve 2-chloro-5-nitropyridine and phenol in DMF.

-

Add

and heat the mixture to 80–90°C for 4–6 hours. -

Monitor via TLC/LC-MS (Disappearance of chloride starting material).

-

Workup : Pour into ice water. The nitro-intermediate usually precipitates as a solid. Filter and wash with water.[2]

-

Step 2: Reduction to Amine

-

Method A (Catalytic Hydrogenation) :

-

Dissolve intermediate in MeOH/EtOAc.

-

Add 10% Pd/C catalyst (5-10 wt%).

-

Stir under

atmosphere (balloon or 1-3 bar) at RT for 2–4 hours. -

Filter through Celite to remove Pd. Concentrate to yield the amine.

-

-

Method B (Iron Reduction - Cheaper/Robust) :

-

Suspend intermediate in EtOH/Water (4:1).

-

Add Iron powder (3-5 eq) and Ammonium Chloride (

, 5 eq). -

Reflux for 2 hours.[3]

-

Filter hot, remove EtOH, and extract with EtOAc.

-

Biological Applications & Case Studies

Kinase Inhibition (Oncology)

The this compound scaffold is a precursor for Type II kinase inhibitors.

-

Target : c-Met (Hepatocyte Growth Factor Receptor).

-

Mechanism : Derivatives of this amine (often ureas) bind to the "DFG-out" conformation of the kinase. The phenoxy group occupies the hydrophobic pocket exposed by the movement of the activation loop.

-

Example : Analogues of Foretinib or Cabozantinib often explore this pyridine-ether substitution to tune half-life and metabolic stability compared to the quinoline parent structures.

Agrochemicals (Pesticides)

-

Target : Voltage-gated Sodium Channels (VGSCs).

-

Mechanism : Similar to pyrethroids, phenoxypyridine derivatives can modulate VGSCs in insects. The phenoxypyridine moiety mimics the phenoxyphenyl ether of permethrin but with altered metabolic susceptibility (nitrogen reduces oxidative metabolism by P450s at that ring position).

Neuroimaging (Parkinson's Disease)

-

Target : Alpha-Synuclein Aggregates.

-

Application : 6-Methoxy and 6-Phenoxy pyridine derivatives have been developed as PET tracers. The planar, lipophilic nature of the scaffold allows it to intercalate into beta-sheet rich fibrils of alpha-synuclein, while the pyridine nitrogen aids in blood-brain barrier (BBB) penetration by modulating LogP.

Safety & Handling

-

Hazards : Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage : Store under inert atmosphere (Argon/Nitrogen). Amines can oxidize (darken) upon prolonged exposure to air.

-

PPE : Standard lab coat, nitrile gloves, and safety glasses. Use in a fume hood.

References

-

Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors . Bioorganic & Medicinal Chemistry Letters, 2011.

-

Advancement of Phenoxypyridine as an Active Scaffold for Pesticides . Molecules, 2022.

-

Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein . Pharmaceuticals, 2021.[2][4]

-

WO2016065138A1: Thiazolyl-containing compounds for treating proliferative diseases . Google Patents, 2016.

-

Preparation method of high-yield 2-chloro-5-nitropyridine . Google Patents (CN109456257B), 2019.

Sources

- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 6-Phenoxypyridin-3-amine in Modern Drug Discovery: A Technical Guide

Abstract

The confluence of a privileged heterocyclic scaffold with a versatile biosteric element presents a compelling starting point for novel therapeutic development. 6-Phenoxypyridin-3-amine emerges as such a scaffold, strategically positioned at the intersection of kinase inhibition, neurotherapeutics, and anti-inflammatory research. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery. We will dissect the chemical attributes of this scaffold, propose its utility in the design of targeted therapies, and provide detailed, actionable experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity in their discovery pipelines.

Introduction: The Architectural Merits of this compound

The quest for novel chemical matter with inherent drug-like properties is a perpetual driver in pharmaceutical research. The this compound scaffold is a noteworthy example of a molecule built for purpose. It elegantly combines two key structural motifs: the 3-aminopyridine core and a phenoxy substituent.

The 3-aminopyridine moiety is a well-established pharmacophore, particularly in the realm of kinase inhibition. Its nitrogen atoms can act as crucial hydrogen bond acceptors and donors, mimicking the hinge-binding interactions of the adenine region of ATP in the kinase active site.[1] This ability to anchor within the ATP binding pocket makes it a privileged scaffold for the development of potent and selective kinase inhibitors.[2]

The 6-phenoxy group offers several strategic advantages. The phenoxy ring can engage in favorable π-π stacking or hydrophobic interactions within the target protein. Furthermore, the ether linkage provides a degree of conformational flexibility, allowing the phenoxy group to adopt an optimal orientation for binding. Importantly, the phenoxy group can be considered a bioisostere of other functionalities, and its presence can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[3] The strategic placement of substituents on the phenoxy ring provides a straightforward avenue for structure-activity relationship (SAR) studies and the fine-tuning of a compound's pharmacological profile.

This guide will primarily focus on the application of this compound as a foundational building block for the synthesis of novel kinase inhibitors, while also exploring its potential in other therapeutic areas based on the known bioactivities of related structures.

The this compound Scaffold: A Privileged Substructure in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 3-aminopyridine core of this compound provides a robust anchor for kinase binding.

A compelling example of the successful application of this scaffold is in the development of selective Bruton's tyrosine kinase (BTK) inhibitors for the treatment of mantle cell lymphoma.[4] BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a clinically validated strategy for treating B-cell malignancies. Researchers have synthesized a series of 3-(6-phenoxypyridin-3-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives that demonstrate potent and selective BTK inhibition.[4]

Hypothetical Binding Mode and Structure-Activity Relationship (SAR) Logic

The 3-aminopyridine nitrogen and the exocyclic amine can form critical hydrogen bonds with the hinge region of the kinase, while the phenoxy group can extend into a hydrophobic pocket. Modifications to the phenoxy ring can be systematically explored to optimize potency and selectivity.

Caption: Drug discovery workflow utilizing the this compound scaffold.

Potential Therapeutic Applications

Beyond kinase inhibition in oncology, the this compound scaffold holds promise in other therapeutic areas.

Anti-Inflammatory Agents

Structurally related phenoxypyrimidine derivatives have been patented for their anti-inflammatory properties.[5] This suggests that derivatives of this compound could be investigated for their ability to modulate inflammatory pathways, for instance, by inhibiting pro-inflammatory cytokine production in macrophages.

Central Nervous System (CNS) Disorders

The ability of certain substituted aminopyridine derivatives to cross the blood-brain barrier opens up possibilities for treating CNS disorders. For example, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives are being explored as imaging agents for α-synuclein aggregates in Parkinson's disease.[6] This indicates that appropriately modified this compound analogs could be designed to target CNS proteins.

Experimental Protocols

To facilitate the exploration of this compound in drug discovery, this section provides detailed, step-by-step methodologies for its synthesis and biological evaluation.

Synthesis of this compound

A plausible and efficient two-step synthesis of this compound can be achieved from commercially available 6-chloronicotinonitrile.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 6-Phenoxynicotinonitrile (Ullmann Condensation)

-

To a stirred solution of phenol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Add 6-chloronicotinonitrile (1.0 equivalent) and a catalytic amount of copper(I) iodide (CuI, 0.1 equivalents).

-

Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-phenoxynicotinonitrile.

Step 2: Synthesis of this compound (Nitrile Reduction)

-

Method A (Lithium Aluminum Hydride):

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 6-phenoxynicotinonitrile (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield this compound.

-

-

Method B (Catalytic Hydrogenation):

-

Dissolve 6-phenoxynicotinonitrile (1.0 equivalent) in a suitable solvent such as ethanol or methanol containing ammonia.

-

Add a catalytic amount of Raney Nickel.

-